N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzamide is an organic compound with the molecular formula C14H11ClN2O3 This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzamide typically involves the reaction of 4-chlorobenzylamine with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]cyclopentanamine
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13ClN2O3 |
---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-5-12(8-14(10)18(20)21)15(19)17-9-11-3-6-13(16)7-4-11/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
SFDZLHIESHZUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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